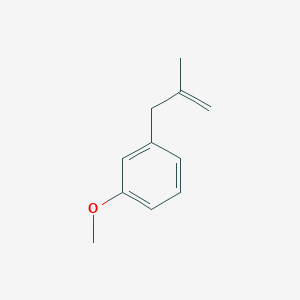

3-(3-Methoxyphenyl)-2-methyl-1-propene

Description

Contextual Significance within Aryl Alkene Chemistry

Aryl alkenes, as a class, are fundamental components in the petrochemical industry and are crucial for the synthesis of a wide array of organic compounds, from polymers to pharmaceuticals. prepchem.com Their reactivity is primarily centered around the carbon-carbon double bond (C=C) and the aromatic ring. The double bond is an electron-rich region, making it susceptible to electrophilic addition reactions. nih.gov

The presence of the aryl group extends the conjugation of the system, influencing the electronic properties of the alkene. This structural motif is found in many natural products and is a key target in synthetic organic chemistry. The development of new synthetic methods, such as alkene dicarbofunctionalization, often uses aryl alkenes as substrates to build molecular complexity efficiently. nih.gov This makes compounds like 3-(3-Methoxyphenyl)-2-methyl-1-propene valuable for exploring new reaction pathways and creating novel molecular architectures.

Structural Features and Their Influence on Reactivity

The reactivity of this compound is a direct consequence of its distinct structural features: a terminal alkene, a 2-methyl substituent on the propene chain, and a meta-substituted methoxyphenyl group.

Alkene Group : The terminal C=C double bond is the primary site of reactivity, readily undergoing addition reactions. nih.gov As a 1,1-disubstituted alkene, its reactions are expected to follow Markovnikov's rule, where an electrophile adds to the less substituted carbon (C1), leading to the formation of a more stable tertiary carbocation at the C2 position.

Methyl Group : The methyl group at the C2 position exerts two main influences. First, it provides steric hindrance around the double bond, which can affect the approach of bulky reagents. Second, it has a positive inductive effect (+I), donating electron density to the double bond and stabilizing the adjacent tertiary carbocation intermediate that may form during a reaction.

Methoxyphenyl Group : The methoxy (B1213986) (-OCH₃) group on the phenyl ring at the meta-position significantly modulates the electronic properties of the aromatic ring. It exerts a negative inductive effect (-I) due to the high electronegativity of the oxygen atom and a positive resonance effect (+R) where the oxygen's lone pairs can be delocalized into the ring. In the meta position, the resonance effect on the reaction site is minimized, and the inductive electron-withdrawing nature tends to dominate, deactivating the ring towards electrophilic aromatic substitution compared to ortho- or para-substituted analogs.

While specific experimental data for this compound is limited in publicly accessible literature, the properties of the closely related compound 3-(3-Methoxyphenyl)-1-propene (which lacks the 2-methyl group) can provide some context.

| Property | Value for 3-(3-Methoxyphenyl)-1-propene |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Disclaimer: This data is for a related compound, 3-(3-Methoxyphenyl)-1-propene. Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Related Chemical Scaffolds

While dedicated research on this compound is not widely published, the research trajectories for analogous aryl alkene and methoxyphenyl scaffolds are well-established and provide a framework for its potential applications.

Synthetic Routes: The synthesis of related methoxyphenyl-containing compounds often involves well-known reactions. For instance, 3-methoxypropiophenone can be synthesized via a Grignard reaction between a Grignard reagent prepared from m-methoxybromobenzene and propionitrile. google.com Such ketones could potentially serve as precursors to the target alkene through a Wittig reaction, which would install the C=C double bond.

Reactivity and Functionalization: Research on related scaffolds focuses heavily on their utility in synthetic transformations.

Catalytic Hydrogenation: Aryl alkenes are commonly used as substrates in catalytic hydrogenation to produce the corresponding saturated alkanes. For example, the hydrogenation of a related compound, E-3-(4-methoxyphenyl)-2-methyl-1-methoxy-2-propene, is a key step in the synthesis of a chiral methoxypropane derivative. prepchem.com

Cycloaddition and Cascade Reactions: The alkene and aryl groups can participate in intramolecular or intermolecular cycloadditions and palladium-catalyzed cascade reactions to form complex heterocyclic systems, which are of interest in medicinal chemistry. nist.gov

Applications in Medicinal Chemistry: The substituted arylmethyl motif is a common feature in biologically active molecules. Research has explored the synthesis of substituted 2-(R)-methyl piperazines and pyrazino[1,2-a]indole (B3349936) derivatives for various therapeutic targets. mdpi.comnih.gov These studies highlight the importance of the specific substitution pattern on the aryl ring for biological activity. The development of saturated bioisosteres to replace substituted phenyl rings is also an active area of research to improve physicochemical properties like solubility while retaining bioactivity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQZCKBQPZGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606506 | |

| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68383-29-9 | |

| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Methoxyphenyl 2 Methyl 1 Propene and Structural Analogues

Historical Development of Preparative Routes for Phenylpropenes

Historically, the synthesis of phenylpropenes was closely linked to the chemistry of natural products. Early methods often involved the modification of readily available phenylpropanoids isolated from plant sources. researchgate.net These classical approaches typically included multi-step sequences such as:

Wittig Reaction: The reaction of an appropriate benzylphosphonium ylide with a carbonyl compound like acetone (B3395972), or the reaction of a methoxy-substituted benzaldehyde (B42025) with an isopropyl-derived ylide.

Grignard Reactions: The addition of an allyl Grignard reagent to a methoxy-substituted benzophenone (B1666685) or the reaction of a 3-methoxyphenylmagnesium bromide with a propenyl halide. A known method for a related compound, 3-methoxypropiophenone, involves the reaction of a Grignard reagent from m-methoxybromobenzene with propionitrile. google.com

Elimination Reactions: Dehydration of tertiary alcohols, such as 1-(3-methoxyphenyl)-2-methylpropan-2-ol, often under acidic conditions, to generate the target alkene.

These foundational methods, while effective, often required harsh reaction conditions, stoichiometric reagents, and generated significant waste, paving the way for the development of more efficient catalytic alternatives. The biosynthesis of phenylpropenes in plants, involving intermediates like coumaryl and coniferyl alcohol, has also inspired synthetic strategies. researchgate.netnih.gov

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. researchgate.net The preparation of 3-(3-Methoxyphenyl)-2-methyl-1-propene and its analogues benefits immensely from various catalytic strategies that facilitate key bond-forming steps.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful tools for assembling complex molecules. semanticscholar.orgstonybrook.edumdpi.com For the synthesis of aryl-alkene structures like phenylpropenes, several cross-coupling reactions are paramount.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. A plausible route to the target compound could involve the coupling of 3-methoxyphenylboronic acid with 2-methyl-1-propenyl bromide or a related electrophile.

Heck Reaction: The palladium-catalyzed reaction of an aryl halide with an alkene is a direct method for forming aryl-alkene bonds. Synthesizing the target could be achieved by reacting 3-bromoanisole (B1666278) or 3-iodoanisole (B135260) with isobutylene.

Stille Coupling: This involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. For instance, reacting 3-bromoanisole with 2-methyl-1-propenyltributyltin would yield the desired product.

These methods offer high functional group tolerance and often proceed under mild conditions, making them highly versatile in modern organic synthesis. mdpi.com

| Reaction | Aryl Source | Propene Source | Catalyst System (Typical) | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OR)₂ (e.g., 3-methoxyphenylboronic acid) | Allyl-X (e.g., 2-methyl-1-propenyl bromide) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild conditions, commercially available reagents, low toxicity of boron byproducts. |

| Heck | Ar-X (e.g., 3-bromoanisole) | Alkene (e.g., isobutylene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Direct arylation of alkenes, high atom economy. |

| Stille | Ar-X (e.g., 3-bromoanisole) | Allyl-SnR₃ (e.g., 2-methyl-1-propenyltributyltin) | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. |

The Friedel-Crafts reaction and its variants represent a classic yet powerful method for C-C bond formation via electrophilic aromatic substitution. In this context, an aromatic compound like anisole (B1667542) (methoxybenzene) can be directly alkylated.

The synthesis can be envisioned through the acid-catalyzed alkylation of anisole with an appropriate C4 electrophile, such as 2-methyl-2-propen-1-ol or methallyl chloride. A strong acid catalyst, either a Brønsted acid (like H₂SO₄) or a Lewis acid (like AlCl₃ or BF₃), activates the alkylating agent to generate a carbocation intermediate. This electrophile then attacks the electron-rich methoxy-substituted benzene (B151609) ring. A significant challenge is controlling the regioselectivity (ortho, meta, para substitution) and preventing polyalkylation. The methoxy (B1213986) group is an ortho-, para-director, making the direct synthesis of the meta-substituted product challenging via this route without more advanced directing group strategies.

A related approach is the alkylation of benzene with propane (B168953) over bifunctional catalysts, which combines dehydrogenation and alkylation steps. mdpi.com For instance, a Pd-acid catalyst can convert propane to propene, which then alkylates the aromatic ring. mdpi.com This demonstrates the potential for using alkanes as starting materials in catalytic alkylations. mdpi.com

The formation of the propene double bond is a critical step, often achieved through catalytic dehydration of a precursor alcohol. The distinction between homogeneous and heterogeneous catalysis is crucial for process design and industrial application. youtube.comyoutube.com

Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants, for example, a mineral acid dissolved in the reaction solvent. youtube.comillinois.edu While often exhibiting high activity and selectivity due to well-defined active sites, separating the catalyst from the product mixture can be challenging. illinois.eduyoutube.com Wilkinson's catalyst is a well-known example used for homogeneous hydrogenation, highlighting the selectivity possible with such systems. youtube.com

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. youtube.comillinois.edu Examples include solid acid catalysts like zeolites (e.g., HZSM-5) or metal oxides (e.g., Al₂O₃, TiO₂) for dehydration reactions. mdpi.com The primary advantage is the ease of catalyst separation and recycling, making it highly suitable for industrial processes. mdpi.com For instance, bifunctional Pd-acid catalysts on a solid support like silica (B1680970) have been shown to be effective in related alkylation reactions. mdpi.com

The choice between these catalytic systems depends on factors like desired selectivity, reaction scale, and the need for catalyst recovery. illinois.edunih.gov

Multi-Component Reactions and Cascade Processes

To enhance synthetic efficiency, chemists are increasingly turning to multi-component reactions (MCRs) and cascade (or domino) processes, which combine several bond-forming events in a single operation without isolating intermediates. tcichemicals.commdpi.comnih.gov This approach aligns with the principles of green chemistry by saving time, resources, and reducing waste. mdpi.com

A potential cascade strategy for synthesizing structural analogues is the Prins/Friedel-Crafts cyclization . nih.gov This sequence can be initiated by the reaction of an aromatic aldehyde with a homoallylic alcohol. A variation for the synthesis of a tetralin core involves an intramolecular Prins reaction of a vinylphenyl acetaldehyde, generating a benzyl (B1604629) carbenium ion that is trapped by an aromatic nucleophile in a Friedel-Crafts step. nih.gov Adapting this logic, one could devise a multi-component reaction where 3-methoxybenzaldehyde (B106831), an alkene, and a proton source combine to generate the phenylpropene skeleton in a highly convergent manner.

MCRs are known for their ability to rapidly generate libraries of structurally complex molecules from simple starting materials, making them a powerful tool in drug discovery. mdpi.combeilstein-journals.orgresearchgate.net For example, the Biginelli and Hantzsch reactions are classic MCRs for synthesizing heterocyclic compounds, and similar principles can be applied to the design of novel routes to phenylpropenes. mdpi.com

Stereoselective Synthesis Strategies (e.g., Asymmetric Hydrogenation of Precursors)

While this compound is achiral, the synthesis of its chiral structural analogues is of significant interest, particularly for pharmaceutical applications. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule.

Asymmetric hydrogenation is a premier method for creating chiral centers with high enantioselectivity. youtube.comyoutube.com This typically involves the hydrogenation of a prochiral alkene precursor using a chiral transition metal catalyst. youtube.comyoutube.com For example, a precursor like (E/Z)-3-(3-methoxyphenyl)-2-methylbut-2-enoic acid could be hydrogenated to introduce a chiral center. The catalyst, often based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP), creates a chiral environment that directs the hydrogen addition to one face of the double bond preferentially. youtube.comyoutube.com This can lead to very high enantiomeric excess (ee). youtube.comyoutube.com

Other advanced methods include enzymatic and chemo-enzymatic cascades. nih.govresearchgate.netd-nb.info For instance, lyases and alcohol dehydrogenases can be used in sequence to construct chiral diols from simple achiral starting materials like benzaldehyde and acetaldehyde, which can then be further elaborated. researchgate.net Photo-enzymatic cascades have also emerged, combining light-driven reactions with biocatalysis to achieve enantioselective C-H functionalization. rsc.org These cutting-edge strategies offer unparalleled levels of selectivity for producing optically pure compounds. nih.govrsc.org

| Strategy | Precursor Type | Catalyst/Reagent Type | Key Outcome | Reference Example |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Prochiral Alkene | Chiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP) | High enantiomeric excess (ee) of the hydrogenated product. youtube.com | Synthesis of L-DOPA. youtube.com |

| Enzymatic Cascade | Aldehydes, Styrenes | Multiple enzymes (e.g., Lyases, Dehydrogenases, Transaminases). nih.gov | Synthesis of all possible stereoisomers of phenylpropanolamines. nih.govd-nb.info | Synthesis of 1-phenylpropane-1,2-diol (B147034) stereoisomers. researchgate.net |

| Photo-enzymatic Cascade | Aryl halides, amines | Photocatalyst + Engineered Enzyme | Enantioselective C(sp³)–H functionalization of N-heterocycles. rsc.org | Synthesis of α-functionalized phenylpyrrolidines. rsc.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through established reactions such as the Wittig reaction or Grignard reactions. The application of green chemistry principles to these methods can significantly reduce their environmental impact. Key strategies include the use of safer solvents, alternative energy sources, and solvent-free reaction conditions.

A primary route to a structural analogue of the target compound involves the Wittig reaction between 3-methoxybenzaldehyde and a suitable phosphorus ylide. Traditional Wittig reactions often employ hazardous solvents and strong, pyrophoric bases. acs.orgdivched.orglibretexts.org Greener alternatives focus on minimizing or eliminating the use of such solvents. gctlc.orgbeyondbenign.org Research has demonstrated the feasibility of performing Wittig reactions under solvent-free conditions, often facilitated by grinding the reactants with a solid base like potassium phosphate. gctlc.orgbeyondbenign.org This approach not only reduces solvent waste but can also simplify product isolation. gctlc.org

Another significant advancement is the use of microwave irradiation as an alternative energy source. acs.orgtubitak.gov.trresearchgate.net Microwave-assisted Wittig reactions have been shown to dramatically reduce reaction times from hours to minutes and can be conducted under neat (solvent-free) conditions. acs.orgtubitak.gov.tr For instance, various aromatic aldehydes have been successfully converted to their corresponding styrene (B11656) derivatives in good yields (41-68%) using this technique. acs.org A one-pot, microwave-assisted Wittig protocol using basic alumina (B75360) as a solid support has also been developed, affording olefins in good to excellent yields within 30–50 minutes and with high E-selectivity. tubitak.gov.tr

For Grignard-type syntheses, which could also be envisioned for preparing the target molecule or its precursors, the choice of solvent is a major consideration from a green chemistry perspective. beyondbenign.org Traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) pose safety risks due to peroxide formation and are not ideal from an environmental standpoint. beyondbenign.orgsigmaaldrich.com Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as superior options. sigmaaldrich.comrsc.orgrsc.org 2-MeTHF, derivable from renewable resources like corncobs, is less prone to peroxide formation and has limited miscibility with water, which simplifies work-up procedures and solvent recovery. sigmaaldrich.comrsc.org Studies have shown that 2-MeTHF can be a superior solvent for Grignard reactions, in some cases suppressing the formation of by-products like those from Wurtz coupling. rsc.orgrsc.org Furthermore, mechanochemical methods, such as ball-milling, have been developed to produce Grignard reagents with drastically reduced amounts of organic solvents, making the process safer and more cost-effective. hokudai.ac.jp

The use of aqueous conditions for Grignard-type reactions, specifically the Barbier-Grignard reaction mediated by zinc, has also been explored for the synthesis of homoallylic alcohols from allylic halides. researchgate.net This method avoids toxic and water-sensitive organometallic reagents and often results in good yields and high diastereoselectivities. researchgate.net

Table 1: Application of Green Chemistry Principles to Relevant Synthetic Reactions

| Green Chemistry Principle | Application to Synthesis of Structural Analogues | Potential Benefits |

|---|---|---|

| Safer Solvents | Use of 2-MeTHF or CPME in Grignard reactions instead of THF or diethyl ether. sigmaaldrich.comrsc.orgrsc.org | Reduced peroxide formation, easier work-up, potential for derivation from renewable resources (2-MeTHF). sigmaaldrich.comrsc.org |

| Energy Efficiency | Microwave-assisted Wittig reactions. acs.orgtubitak.gov.trresearchgate.net | Drastic reduction in reaction times (minutes vs. hours), lower energy consumption. acs.orgnih.gov |

| Waste Prevention | Solvent-free Wittig reactions using grinding or solid supports. gctlc.orgbeyondbenign.org | Elimination of solvent waste, simplified purification procedures. gctlc.org |

| Catalysis | Use of basic alumina as a heterogeneous catalyst in one-pot Wittig reactions. tubitak.gov.tr | Catalyst can be recycled, preventing waste. |

| Use of Renewable Feedstocks | 2-MeTHF can be derived from biomass sources like corncobs. sigmaaldrich.comucl.ac.uk | Reduced reliance on petrochemical feedstocks. |

Yield Optimization and Process Intensification in Laboratory Scale

Optimizing reaction yields and intensifying processes are crucial for the efficient laboratory-scale synthesis of this compound and its analogues. This involves a systematic evaluation of reaction parameters to maximize product formation and minimize reaction times and by-product generation.

In the context of the Wittig reaction, several factors can be tuned to enhance yields. A patent for a structurally related compound, (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine, specifies reaction temperatures for the Wittig or Horner-Emmons-Wittig reaction between 0 °C and 100 °C, with a preferred range of 20 °C to 30 °C. The molar ratio of the starting carbonyl compound to the base and the Wittig reagent is also critical, with a preferred ratio of 1:1.1–1.6:1.1–1.6. google.com The choice of base is also significant, with strong, non-pyrophoric bases being preferable for safety and efficiency. acs.org

Microwave-assisted organic synthesis (MAOS) represents a key technology for process intensification. For Wittig reactions, microwave irradiation not only accelerates the reaction but can also lead to improved yields and stereoselectivity. tubitak.gov.trnih.gov For example, a microwave-assisted one-pot protocol for the synthesis of olefins from aromatic aldehydes yielded products in up to 94% yield with excellent E-selectivity. tubitak.gov.tr The optimization of such a process involves adjusting the microwave power and irradiation time. tubitak.gov.trresearchgate.net

For syntheses involving Grignard reagents, process optimization often focuses on the choice of solvent and reaction conditions to suppress side reactions. A systematic evaluation of solvents in Grignard reactions of benzyl, aryl, and heteroaromatic substrates found that 2-MeTHF often provided superior results compared to traditional ethereal solvents, particularly in minimizing Wurtz coupling by-products. rsc.orgrsc.org For instance, in the Grignard reaction of benzyl chloride, using 2-MeTHF improved the product-to-by-product ratio significantly compared to THF. rsc.org The use of initiators and hybrid solvent systems can further broaden the scope and efficiency of Grignard reactions. umb.edu

The Heck reaction, another potential method for forming the C-C bond in the target structure, can also be optimized. nih.govbeilstein-journals.org Catalyst selection, ligand choice, base, and solvent all play crucial roles in determining the yield and selectivity. mdpi.comlibretexts.org Mild reaction conditions have been developed for the palladium-catalyzed Heck reaction of aryl halides with olefins, leading to excellent yields. nih.govbeilstein-journals.org

Table 2: Research Findings on Yield Optimization for Relevant Reactions

| Reaction Type | Reactants/Substrate | Key Optimization Parameters | Reported Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted Wittig | Aromatic aldehydes, phosphonium (B103445) salt | Basic alumina support, solvent-free, 30-50 min | up to 94% | tubitak.gov.tr |

| Microwave-Assisted Wittig | Aromatic aldehydes, phosphonium salt | Neat reaction, non-pyrophoric base | 41-68% | acs.org |

| Grignard Reaction | Benzyl chloride | Solvent: 2-MeTHF | 90:10 (Product:By-product) | rsc.org |

| Aqueous Barbier-Grignard | Cyclic allylic bromides, aromatic aldehydes/ketones | Zinc-mediated, aqueous conditions | 66-90% | researchgate.net |

| Mechanochemical Grignard | Magnesium, organohalides | Ball-milling with minimal solvent | up to 94% | hokudai.ac.jp |

Chemical Reactivity and Transformation Pathways of 3 3 Methoxyphenyl 2 Methyl 1 Propene

Reactions at the Alkenyl Moiety

The 2-methyl-1-propene group is susceptible to a variety of addition and transformation reactions typical of alkenes, with its specific substitution pattern influencing the reaction outcomes.

Electrophilic addition reactions to the double bond of 3-(3-Methoxyphenyl)-2-methyl-1-propene are governed by Markovnikov's rule, which dictates the regioselectivity of the addition. chemistrysteps.comlibretexts.orglibretexts.org The mechanism involves the initial protonation of the alkene's double bond to form the most stable carbocation intermediate. masterorganicchemistry.com In this case, the addition of a proton (H⁺) to the terminal carbon (C1) results in a tertiary benzylic carbocation at C2. This intermediate is highly stabilized by both the inductive effect of the two methyl groups and resonance delocalization involving the adjacent phenyl ring. The subsequent attack by a nucleophile (X⁻) on this carbocation leads to the formation of the Markovnikov product. masterorganicchemistry.comorganic-chemistry.org

For instance, the reaction with hydrogen halides (HX) is expected to yield 2-halo-2-methyl-1-(3-methoxyphenyl)propane as the major product. libretexts.orgaskfilo.com

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent (HX) | Predicted Major Product | Addition Type |

|---|---|---|

| HCl | 2-Chloro-2-methyl-1-(3-methoxyphenyl)propane | Markovnikov |

| HBr | 2-Bromo-2-methyl-1-(3-methoxyphenyl)propane | Markovnikov |

| H₂O/H⁺ | 2-Methyl-1-(3-methoxyphenyl)propan-2-ol | Markovnikov |

The stereoselectivity of addition, particularly in halogenation (e.g., with Br₂ or Cl₂), is dictated by the formation of a cyclic halonium ion intermediate. libretexts.orglibretexts.org The nucleophilic attack of the halide ion then occurs from the side opposite to the bulky halonium ion, resulting in an anti-addition. libretexts.orgmasterorganicchemistry.com Because the starting alkene is prochiral, this anti-addition to the two faces of the double bond results in a racemic mixture of enantiomers. However, the presence of a phenyl group can sometimes lead to a loss of complete stereospecificity due to the formation of a more stable, open benzylic carbocation that can be attacked from either face. pearson.com

In contrast to electrophilic addition, the radical addition of HBr, typically initiated by peroxides, proceeds via an anti-Markovnikov mechanism. organic-chemistry.org The reaction is initiated by the addition of a bromine radical (Br•) to the double bond. This addition occurs at the less substituted carbon (C1) to generate the more stable tertiary benzylic radical at C2. brainly.comdoubtnut.com This radical intermediate then abstracts a hydrogen atom from HBr to form the final product, 1-bromo-2-methyl-3-(3-methoxyphenyl)propane, and propagate the radical chain. doubtnut.comsarthaks.com

Regarding polymerization, allyl compounds such as this compound are generally poor monomers for free-radical polymerization. researchgate.netgantrade.com This is due to a process called degradative chain transfer. nih.govtandfonline.com Instead of the growing polymer chain adding across the double bond, it preferentially abstracts a hydrogen atom from the allylic position (the CH₂ group adjacent to the phenyl ring). This creates a highly resonance-stabilized allylic radical which is not reactive enough to initiate a new polymer chain effectively. nih.gov Consequently, this pathway terminates the chain, leading to the formation of low molecular weight oligomers rather than high polymers. gantrade.comcapes.gov.br

The double bond is readily susceptible to oxidative cleavage and modification. Ozonolysis (O₃) provides a reliable method for cleaving the carbon-carbon double bond. libretexts.orgbyjus.com The structure of the final products depends on the workup conditions. ntu.edu.sgmasterorganicchemistry.com

Reductive Workup (e.g., using Zn/H₂O or dimethyl sulfide): This workup cleaves the double bond to yield two carbonyl compounds. For this compound, the products would be 3-methoxybenzaldehyde (B106831) and acetone (B3395972). ntu.edu.sg

Oxidative Workup (e.g., using H₂O₂): This procedure also cleaves the double bond, but any resulting aldehydes are further oxidized to carboxylic acids. ntu.edu.sg In this case, the products would be 3-methoxybenzoic acid and acetone.

Other important oxidative transformations include:

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, 2-(3-methoxybenzyl)-2-methyloxirane.

Syn-Dihydroxylation : Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like N-methylmorpholine N-oxide (NMO) would yield 2-methyl-1-(3-methoxyphenyl)propane-1,2-diol with syn stereochemistry.

Anti-Dihydroxylation : This can be achieved through epoxidation followed by acid-catalyzed ring-opening (hydrolysis), yielding the same diol but with anti stereochemistry.

Table 2: Predicted Products of Oxidative Transformations

| Reagent/Conditions | Predicted Product(s) | Transformation Type |

|---|---|---|

| 1. O₃; 2. Zn/H₂O | 3-Methoxybenzaldehyde and Acetone | Ozonolysis (Reductive) |

| 1. O₃; 2. H₂O₂ | 3-Methoxybenzoic acid and Acetone | Ozonolysis (Oxidative) |

| m-CPBA | 2-(3-Methoxybenzyl)-2-methyloxirane | Epoxidation |

| OsO₄, NMO | (rac)-2-Methyl-1-(3-methoxyphenyl)propane-1,2-diol | Syn-Dihydroxylation |

Allylbenzenes can undergo isomerization to form more thermodynamically stable conjugated isomers, where the double bond moves into conjugation with the aromatic ring. researchgate.netwikipedia.org This reaction is typically catalyzed by strong bases (e.g., potassium hydroxide (B78521), potassium tert-butoxide) or transition metal complexes. rsc.orgresearchgate.netmdma.cherowid.org For this compound, isomerization would shift the double bond to yield a mixture of (E)- and (Z)-1-(3-methoxyphenyl)-2-methyl-1-propene. The trans (E) isomer is generally the major product due to reduced steric strain. mdma.ch Solid base catalysts, such as hydrotalcite, have also been employed for such isomerizations under environmentally benign conditions. rsc.orgresearchgate.net

Reactions of the Methoxyphenyl Group

The aromatic ring, being substituted with two activating groups, is highly susceptible to electrophilic attack.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the existing substituents.

Methoxy (B1213986) group (-OCH₃) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance (+M effect). libretexts.orgorganicchemistrytutor.com

2-methyl-1-propenyl group : This alkyl group is a weakly activating, ortho, para-director through an inductive effect (+I effect). wikipedia.org

The powerful activating and directing effect of the methoxy group dominates the reaction's regioselectivity. youtube.com It directs incoming electrophiles to positions 2, 4, and 6 (relative to the methoxy group).

Position 2 : ortho to methoxy, but sterically hindered by it.

Position 4 : para to methoxy, sterically accessible.

Position 6 : ortho to methoxy, but adjacent to the bulky propenyl substituent, making it the most sterically hindered position.

Therefore, electrophilic substitution is strongly favored at the C4 position, which is para to the strongly directing methoxy group and ortho to the weakly directing alkyl group, with minimal steric hindrance. Some substitution may occur at the C2 position, but the C4 product is expected to be major. Friedel-Crafts reactions, in particular, are sensitive to steric hindrance and would likely show high selectivity for the C4 position. nih.govorganic-chemistry.orglibretexts.org It is also noteworthy that under strong Lewis acid conditions, such as with AlCl₃, demethylation of the methoxy group can sometimes occur as a side reaction. stackexchange.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Methoxy-2-(2-methylprop-2-en-1-yl)-4-nitrobenzene |

| Bromination | Br₂/FeBr₃ | 4-Bromo-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(4-Methoxy-3-(2-methylprop-2-en-1-yl)phenyl)ethan-1-one |

Functional Group Interconversions Involving the Methoxy Group

The methoxy group (–OCH₃) is a common functional group in organic synthesis, often serving as a protecting group for phenols due to its general stability. researchgate.net Its conversion to a hydroxyl group (–OH), known as demethylation, is a crucial transformation.

Detailed Research Findings:

The demethylation of aryl methyl ethers, such as this compound, can be achieved through various methods, often requiring specific reagents to cleave the stable ether linkage. researchgate.net Common strategies involve the use of strong acids, Lewis acids, or nucleophilic reagents. researchgate.netkoreascience.kr

Acid-Catalyzed Demethylation: Reagents like hydrogen bromide (HBr) and hydrogen iodide (HI) can cleave aryl methyl ethers. wikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. wikipedia.org The use of a phase-transfer catalyst like Aliquat-336 with aqueous HBr has been shown to be an efficient method for the demethylation of a variety of aryl methyl ethers, offering good to excellent yields. tandfonline.com

Lewis Acid-Mediated Demethylation: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers at or below room temperature. wikipedia.org Other Lewis acids like aluminum chloride and magnesium iodide have also been employed. koreascience.kr For instance, magnesium iodide in an ionic liquid has been demonstrated as a mild and efficient system for this transformation. koreascience.kr

Other Reagents: A mixture of iodocyclohexane (B1584034) in refluxing N,N-dimethylformamide (DMF) has been used for the demethylation of aryl methyl ethers, generating hydrogen iodide in situ. researchgate.net

The choice of demethylation agent depends on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Interactive Data Table: Comparison of Demethylation Methods for Aryl Methyl Ethers

| Reagent System | Conditions | Advantages | Disadvantages |

| HBr / Aliquat-336 | 105°C | Rapid, clean, high yields, low-cost catalyst tandfonline.com | High temperature |

| MgI₂ / [BMIM]BF₄ (Ionic Liquid) | 50°C | Mild conditions, simple procedure koreascience.kr | Use of ionic liquid |

| Iodocyclohexane / DMF | Reflux | Efficient for certain substrates researchgate.net | High temperature, use of DMF |

| BBr₃ | Room temperature or below | Highly effective, mild temperature wikipedia.org | Moisture sensitive, corrosive |

Organometallic Reactions for Further Functionalization

The carbon-carbon double bond and the aromatic ring in this compound provide sites for further functionalization through organometallic reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Detailed Research Findings:

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. youtube.com While this compound itself would be the alkene partner, its aromatic ring could be halogenated to serve as the aryl halide component for coupling with other alkenes. The reaction typically employs a palladium(0) catalyst, a base, and a phosphine (B1218219) ligand. youtube.com The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. acs.org

Arylboration: Palladium-catalyzed arylboration allows for the simultaneous introduction of an aryl group and a boron-containing functional group across a double bond. acs.org This reaction applied to this compound would yield a multifunctionalized product that can be further elaborated.

Hydrochlorocarbonylation: This palladium-catalyzed reaction can convert alkenes into valuable acid chlorides using carbon monoxide and a chlorine source. nih.gov This transformation could be applied to the propene moiety of the title compound.

Grignard Reagent Formation: The corresponding aryl halide, 3-bromoanisole (B1666278), can be used to form a Grignard reagent (3-methoxyphenylmagnesium bromide). This organometallic species is a potent nucleophile used to form new carbon-carbon bonds. For example, its reaction with propionitrile, catalyzed by aluminum chloride, yields 3-methoxypropiophenone. google.com

Role as a Building Block in Complex Molecule Synthesis

The structural features of this compound make it a valuable precursor for the construction of more complex molecular architectures and novel chemical scaffolds.

Precursor for Carbon Skeleton Construction

The alkene and the substituted phenyl ring can both participate in reactions that build more elaborate carbon frameworks.

Detailed Research Findings:

Chalcone Synthesis: The related compound, 3-bromo-4-methoxybenzaldehyde, can undergo a Claisen-Schmidt condensation with an acetophenone (B1666503) derivative (like 1-(4-methylphenyl)ethanone) in the presence of a base like potassium hydroxide to form a chalcone, (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. nih.gov Chalcones are important intermediates in the synthesis of various heterocyclic compounds and possess a wide range of biological activities. nih.gov Similarly, 4-hydroxybenzaldehyde (B117250) can react with acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. nih.gov

Diels-Alder Reactions: The diene system that can be conceptually derived from the propene moiety can participate in cycloaddition reactions. For instance, a related system, 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, undergoes a Diels-Alder reaction with methyl 2-(2-nitrophenyl)acrylate to form a cyclohexene (B86901) derivative, which is a precursor for more complex cyclic systems. nih.gov

Acyl-Anion Equivalents: The propene group can be envisioned as a synthetic equivalent for a three-carbon building block in various synthetic strategies.

Derivatization to Novel Chemical Scaffolds

The functional groups of this compound can be manipulated to generate diverse molecular frameworks, including heterocyclic systems.

Detailed Research Findings:

Synthesis of Propionamides: The related 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile can be hydrolyzed to the corresponding propionic acid. researchgate.net This acid can then be converted to an acyl chloride and reacted with various amines to produce a library of 3,3-diarylpropionamides. researchgate.net

Synthesis of β-Azolyl Ketones: Chalcones, which can be synthesized from precursors related to the title compound, are excellent substrates for the aza-Michael addition of N-heterocycles like 1,2,4-triazole. mdpi.com This reaction leads to the formation of β-azolyl ketones, a class of compounds with reported biological activities. mdpi.com

Cyclization Reactions: Intramolecular reactions can lead to the formation of new ring systems. For example, the irradiation of p-methoxyazidobutyrophenone, a related ketone, leads to an intramolecular reductive cyclization to form 2-(4-methoxyphenyl)-1-pyrroline. researchgate.net Gold- or silver-catalyzed cyclization of N-(2-perfluoroalkyl-3-alkynyl) hydroxylamines can produce pyrroles or cyclic nitrones. researchgate.net

Three-Component Reactions: A one-pot, three-component reaction involving a heterocycle-substituted 1,3-diketone, an amine, and acetone can lead to the synthesis of meta-hetarylanilines, demonstrating a strategy for building complex aniline (B41778) derivatives. beilstein-journals.org

Interactive Data Table: Examples of Scaffolds Derived from Related Precursors

| Precursor Type | Reaction Type | Resulting Scaffold |

| Substituted Benzaldehyde (B42025) & Acetophenone | Claisen-Schmidt Condensation | Chalcone nih.govnih.gov |

| Chalcone & N-Heterocycle | Aza-Michael Addition | β-Azolyl Ketone mdpi.com |

| Diarylpropionic Acid & Amine | Amidation | 3,3-Diarylpropionamide researchgate.net |

| Azido Ketone | Photochemical Reductive Cyclization | Pyrroline researchgate.net |

| 1,3-Diketone, Amine, Acetone | Three-Component Benzannulation | meta-Hetarylaniline beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or theoretical NMR data for 3-(3-Methoxyphenyl)-2-methyl-1-propene were found.

Conformational Analysis and Configurational Assignment

Information regarding the use of NMR to determine the three-dimensional arrangement and stereochemistry of this compound is not available.

Dynamic NMR Studies of Intramolecular Interactions

No dynamic NMR studies investigating the internal molecular motions or interactions of this compound could be located.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

Specific high-resolution mass spectrometry data detailing the fragmentation pathways of this compound are not present in the searched literature.

Vibrational Spectroscopy (Infrared and Raman) for Structural Correlations

No published infrared or Raman spectra for this compound were discovered, preventing a correlation of vibrational modes to its structural features.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a crystal structure for this compound having been determined via X-ray crystallography.

Advanced Chromatographic Techniques for Purity and Isolation in Research (e.g., Preparative HPLC)

In the realm of chemical synthesis, achieving a high degree of purity is paramount. For this compound, advanced chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (HPLC), are essential for both the isolation of the compound from reaction mixtures and the definitive determination of its purity.

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample volumes, enabling the separation and collection of significant quantities of a specific compound. The selection of the stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized to achieve the best possible separation of this compound from any unreacted starting materials, byproducts, or isomers.

A typical preparative HPLC method for an organic compound like this compound might employ a reversed-phase column, where the stationary phase is nonpolar. A mobile phase consisting of a mixture of polar solvents, such as acetonitrile (B52724) and water, is often used. A gradient elution, where the composition of the mobile phase is changed over time, can be particularly effective in separating compounds with a range of polarities.

The process of method development for the purification of this compound would involve:

Initial Analytical Scale Separation: A small-scale analytical HPLC run to identify the retention time of the target compound and to resolve it from impurities.

Method Optimization: Adjusting parameters such as the solvent gradient, flow rate, and temperature to maximize resolution and peak shape.

Scaling to Preparative Level: Translating the optimized analytical method to a preparative scale by increasing the column diameter and flow rate, and adjusting the sample load.

Once the compound is isolated, its purity is assessed using analytical HPLC. A high-purity sample should ideally show a single, sharp peak in the chromatogram. The purity is often expressed as a percentage area of the main peak relative to the total area of all peaks. For rigorous quantitative analysis, a calibration curve with a known standard of this compound would be established.

Theoretical and Computational Chemistry Studies on 3 3 Methoxyphenyl 2 Methyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For 3-(3-Methoxyphenyl)-2-methyl-1-propene, these calculations can predict its geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. cnr.itdntb.gov.ua This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for the study of medium-sized organic molecules. ufms.brruc.dk

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. cnr.it This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a DFT method like B3LYP combined with a basis set such as 6-311++G(d,p) would be employed to find the equilibrium structure. ufms.brniscpr.res.inajchem-a.com The optimization would yield precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Below is an interactive table showing representative optimized geometric parameters that would be calculated for this compound, based on typical values for similar molecular fragments.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(aromatic) | C(aromatic) | - | ~1.39 Å |

| Bond Length | C(aromatic) | O(methoxy) | - | ~1.37 Å |

| Bond Length | C(alkene) | C(alkene) | - | ~1.34 Å |

| Bond Angle | C(aromatic) | C(aromatic) | C(aromatic) | ~120° |

| Bond Angle | C(aromatic) | O(methoxy) | C(methyl) | ~118° |

| Bond Angle | C(alkene) | C(alkene) | C(methyl) | ~122° |

Note: These values are illustrative and represent typical results from DFT calculations on similar compounds.

Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. researchgate.netdergipark.org.tr Vibrational frequency calculations can simulate the infrared (IR) and Raman spectra. ajchem-a.comnih.gov These calculations help in assigning the vibrational modes of the molecule to the experimentally observed spectral peaks. mdpi.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. researchgate.netmdpi.com Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies, which correspond to the absorption bands in the UV-visible spectrum. niscpr.res.inresearchgate.net

The following table provides an example of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Phenyl Ring | 3100-3000 |

| C-H stretch (alkene) | Propene Group | 3080-3020 |

| C-H stretch (methyl/methoxy) | CH₃ Groups | 2980-2850 |

| C=C stretch (alkene) | Propene Group | ~1650 |

| C=C stretch (aromatic) | Phenyl Ring | 1600-1450 |

| C-O stretch (ether) | Methoxy (B1213986) Group | 1250-1020 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scirp.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, ab initio methods can provide higher accuracy, especially for electronic energies and properties where electron correlation is critical. scirp.org They are often used to benchmark the results obtained from more approximate methods like DFT. For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) could be performed on the DFT-optimized geometry to obtain a more precise value for its electronic energy.

Molecular Dynamics Simulations for Conformational Landscape Analysis

This compound possesses several single bonds around which rotation can occur, leading to a variety of possible three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By simulating the molecule's motion, MD can explore its conformational landscape, revealing the most stable and frequently adopted conformations and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity. For this compound, MD simulations would provide insight into the rotational dynamics of the methoxyphenyl group relative to the propene side chain.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. mdpi.com A key point on this path is the transition state, which is the structure corresponding to the highest energy point along the reaction coordinate. arxiv.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, DFT calculations could be used to model reactions such as electrophilic addition to the double bond or oxidation. mdpi.com These calculations would reveal the structure of the transition state and the energy barrier, providing a detailed, mechanistic understanding of the molecule's reactivity. arxiv.org

Intermolecular Interaction Studies (e.g., Pi-Stacking with Arene Systems)

Non-covalent interactions, although weaker than covalent bonds, play a critical role in molecular recognition, self-assembly, and biological systems. nih.govharvard.edu The methoxyphenyl group in this compound is an arene system capable of participating in pi-stacking interactions with other aromatic rings. nih.govd-nb.info These interactions involve the attractive force between the electron clouds of aromatic systems. Computational methods can be used to model a dimer of this compound or its interaction with other arene-containing molecules. By calculating the interaction energy for different orientations (e.g., parallel-displaced, T-shaped), the strength and geometric preference of these pi-stacking interactions can be quantified. researchgate.net

Charge Distribution and Molecular Electrostatic Potential Analysis

The distribution of electrons within a molecule is not uniform, which dictates its electrostatic properties and reactivity. DFT calculations can provide a quantitative picture of this distribution through methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). ajchem-a.comresearchgate.net The MEP is a 3D map that shows the electrostatic potential on the surface of a molecule. uni-muenchen.de It is color-coded to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP analysis would likely show negative potential (typically colored red or yellow) around the oxygen atom of the methoxy group and over the pi-systems of the aromatic ring and the double bond. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. This information provides a visual guide to the molecule's reactive sites. researchgate.netuni-muenchen.de

Applications in Materials Science and Organic Synthesis Methodologies

Monomer for Polymer and Copolymer Synthesis

The structure of 3-(3-Methoxyphenyl)-2-methyl-1-propene, featuring a vinyl group and an α-methyl group, makes it a candidate monomer for polymerization. The methoxy (B1213986) substituent on the phenyl ring can influence the electronic properties of the monomer and the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Controlled Radical Polymerization Techniques (e.g., ATRP, NMP)

Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are powerful techniques for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. Monomers like α-methylstyrenes can be challenging to polymerize under certain free-radical conditions due to a low ceiling temperature, which favors depolymerization. However, the precise control offered by ATRP and NMP at lower temperatures could potentially enable the controlled polymerization of this compound. The methoxy group, being electron-donating, would stabilize the radical on the aromatic ring, potentially influencing the polymerization kinetics and the properties of the resulting polymer.

Coordination Polymerization for Stereoregular Polymers

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is a key method for producing stereoregular polymers (e.g., isotactic or syndiotactic). The stereochemistry of the polymer backbone dramatically affects its physical properties, such as crystallinity and melting point. For a monomer like this compound, coordination catalysts could potentially control the orientation of the methoxyphenyl group along the polymer chain, leading to materials with highly ordered structures and unique thermal or mechanical properties. The specific catalyst system employed would be crucial in dictating the resulting tacticity.

Recycling and Depolymerization Strategies for Polymeric Derivatives

Polymers derived from α-methylstyrene monomers are known for their potential for chemical recycling via depolymerization. Due to a relatively low ceiling temperature, the polymerization-depolymerization equilibrium can be shifted back towards the monomer by heating the polymer. This allows for the recovery of the original monomer in high purity, which can then be re-polymerized. This process is a significant advantage for creating a circular economy for plastic materials.

For a polymer made from this compound, thermal or catalytic pyrolysis would be the primary method for depolymerization. This process would likely yield the parent monomer, which could then be purified and reused. This contrasts with many common plastics that degrade into a complex mixture of products, making monomer recovery difficult. The principles of this type of recycling are well-established for similar polymers like poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net

Precursor in the Development of Functional Materials

The methoxy group on the aromatic ring of this compound serves as a chemical handle for further modification. This functionality allows the monomer or its corresponding polymer to be a precursor for a variety of functional materials. For instance, the ether linkage can be cleaved to produce a phenolic group. This resulting poly(3-hydroxyphenyl-2-methyl-1-propene) would have different properties, such as increased polarity, hydrogen-bonding capability, and potential for use in coatings, adhesives, or as a component in phenolic resins. Furthermore, the aromatic ring itself can be functionalized through electrophilic substitution reactions to introduce other groups, thereby tuning the material's optical, electronic, or chemical properties.

Role in the Design of Novel Catalysts or Ligands

The olefinic and aromatic components of this compound offer functionalities that could be incorporated into the structure of ligands for metal catalysts. The molecule could be chemically modified to include chelating groups (e.g., phosphines, amines) that can coordinate to a metal center. The steric bulk provided by the substituted phenyl and methyl groups could create a specific coordination environment around the metal, influencing the selectivity and activity of the resulting catalyst in various organic transformations, such as cross-coupling reactions or asymmetric hydrogenation.

Development of New Organic Reaction Methodologies and Reagents

As a substituted alkene, this compound can serve as a substrate in the development and optimization of new organic reactions. Its specific electronic and steric properties make it a useful test case for methodologies such as:

Asymmetric Hydroformylation or Hydrogenation: Developing catalysts that can react with the double bond to selectively produce one enantiomer of the corresponding aldehyde or alkane.

Oxidative Cleavage: Studying new reagents that can cleave the double bond to form ketones or other carbonyl compounds.

Metathesis Reactions: Investigating its participation in cross-metathesis with other alkenes to synthesize more complex molecules.

The presence of the methoxy group also allows for the exploration of ortho-lithiation or other directed metalation reactions, providing a pathway to regioselectively functionalize the aromatic ring and create a diverse range of new molecules from a single starting material.

Emerging Research Frontiers and Future Directions

Exploration of Unconventional Synthetic Pathways

The synthesis of substituted propenes such as 3-(3-Methoxyphenyl)-2-methyl-1-propene traditionally relies on established methods like the Wittig reaction or Grignard additions to a,ß-unsaturated carbonyls. However, emerging research is focused on developing more efficient and novel routes. One such area of exploration is the use of organometallic reagents beyond the typical Grignard or organolithium compounds. For instance, cobalt-catalyzed reactions that couple 1,3-dithiolanes with Grignard reagents are being developed for the synthesis of multi-substituted alkenes. researchgate.net This methodology could potentially be adapted to synthesize this compound, offering an alternative to more traditional methods.

Investigation of Novel Catalytic Transformations

Catalysis remains a cornerstone of modern organic synthesis, with a continuous drive to discover new transformations that are more selective and efficient. For compounds like this compound, which belongs to the class of 1,3-diarylpropenes, novel catalytic reactions are being explored. A notable example is the catalytic diastereoselective Prins reaction, which can be used for the hydroxymethylation and hydroxylation of 1,3-diarylpropenes to form 1,3-dioxanes. nih.gov While this reaction functionalizes the alkene, it demonstrates the potential for developing new catalytic methods to modify the core structure of this compound and generate derivatives with potentially interesting properties. The mechanism of this reaction is believed to be a stepwise process involving a benzyl (B1604629) cation intermediate. nih.gov

Furthermore, research into the use of various transition metal catalysts for cross-coupling reactions continues to yield new methods for carbon-carbon bond formation. researchgate.net The development of novel cobalt-catalyzed cross-coupling reactions of alkynyl Grignard reagents with alkenyl triflates, for instance, highlights the ongoing efforts to expand the toolbox of catalytic transformations available to synthetic chemists. researchgate.net

Application of Machine Learning in Predictive Chemical Synthesis and Reactivity

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis. rjptonline.org ML models are increasingly being used to predict the outcomes of chemical reactions, including yields and potential side products, by learning from vast datasets of known reactions. researchgate.net For a specific target like this compound, ML algorithms could be employed to:

Predict optimal reaction conditions: By analyzing similar reactions, an ML model could suggest the best solvent, temperature, and catalyst to maximize the yield and purity of the target compound.

Identify novel synthetic routes: ML can be used in retrosynthesis planning to propose new and unconventional pathways to a target molecule. mit.edu

Forecast reactivity: The electronic and steric properties of this compound could be used as inputs for an ML model to predict its reactivity in various transformations.

While the direct application of ML to this specific compound may not yet be widely documented, the general principles are being actively developed and applied to a wide range of organic molecules. rjptonline.orgresearchgate.net The success of these models, however, is highly dependent on the quality and quantity of the training data. rjptonline.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. flinders.edu.aueuropa.eu The synthesis of this compound could be adapted to a flow process, which would be particularly beneficial for exothermic reactions like Grignard additions.

Automated synthesis platforms, which combine flow chemistry with robotic handling and online analysis, represent the next step in this evolution. chemrxiv.org Such platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. An automated system could be programmed to synthesize a library of analogues of this compound by varying the starting materials in a sequential and controlled manner. flinders.edu.auchemrxiv.org This approach would significantly accelerate the exploration of the chemical space around this core structure.

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of a reaction as it occurs is crucial for optimization and control. Advanced analytical techniques that allow for in-situ, real-time monitoring are becoming increasingly important. For the synthesis of this compound, particularly if a Grignard reaction is employed, in-situ monitoring is highly valuable due to the often-exothermic nature of these reactions. researchgate.net

Several techniques are suitable for the real-time monitoring of Grignard reactions:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for tracking the concentration of reactants and products in real-time by monitoring their characteristic infrared absorptions. researchgate.netmt.com For example, the disappearance of the carbonyl peak of a precursor ketone and the appearance of peaks corresponding to the alkene product could be monitored.

Near-Infrared (NIR) Spectroscopy: This technique can also be used for online monitoring of the concentrations of substances in a reaction mixture. researchgate.net

Raman Spectroscopy: This provides complementary vibrational information to FTIR and can be particularly useful for monitoring reactions in aqueous or highly polar media. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups allow for the continuous monitoring of reaction progress without the need for sampling.

Q & A

What are the recommended safety protocols for handling 3-(3-Methoxyphenyl)-2-methyl-1-propene in laboratory settings?

Answer:

Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations.

- Storage: Store in a cool, dry, well-ventilated area away from oxidizers and ignition sources. Use airtight containers to prevent degradation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with skin or eyes.

- Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to medical personnel .

How can researchers accurately characterize the structure of this compound?

Answer:

Structural elucidation involves:

- Spectroscopic Techniques:

- NMR Spectroscopy: H and C NMR to identify methoxy (-OCH), methyl, and alkene proton environments.

- IR Spectroscopy: Confirm C=C stretching (~1640 cm) and methoxy C-O vibrations (~1250 cm).

- Mass Spectrometry (MS): High-resolution MS to verify molecular formula (CHO) and fragmentation patterns.

- Reference Databases: Cross-validate data with NIST Chemistry WebBook for consistency in reported physical properties (e.g., boiling point, logP) .

What strategies can resolve contradictions in reported spectroscopic data for this compound?

Answer:

Address discrepancies through:

- Multi-Technique Validation: Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm bond connectivity.

- Computational Validation: Compare experimental H NMR shifts with density functional theory (DFT)-calculated values.

- Literature Cross-Check: Use authoritative databases (e.g., PubChem, NIST) to reconcile conflicting data. For example, NIST provides peer-reviewed thermodynamic properties to resolve boiling point inconsistencies .

How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the alkene moiety is susceptible to electrophilic addition.

- Reactivity Indices: Calculate Fukui indices to identify regions prone to attack (e.g., the α-carbon of the methoxy group).

- Transition State Analysis: Simulate reaction pathways (e.g., Diels-Alder cycloaddition) to assess activation energies and regioselectivity .

What are common synthetic routes for preparing this compound?

Answer:

Key methods include:

- Friedel-Crafts Alkylation: React 3-methoxyphenol with 2-methylpropene in the presence of AlCl to form the aryl-alkene bond .

- Wittig Reaction: Use a stabilized ylide (e.g., PhP=CH) with 3-methoxybenzaldehyde to generate the alkene.

- Cross-Coupling: Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid with 2-methylpropenyl halides (Pd catalysis).

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | ~60% | AlCl, 0°C, anhydrous DCM | |

| Wittig Reaction | ~75% | THF, room temperature |

What experimental design considerations optimize the yield of this compound in large-scale syntheses?

Answer:

- Catalyst Optimization: Screen Lewis acids (e.g., FeCl vs. AlCl) for Friedel-Crafts reactions to minimize side products.

- Solvent Selection: Use aprotic solvents (e.g., DCM) to stabilize intermediates and enhance reaction rates.

- Temperature Control: Maintain low temperatures (-10°C to 0°C) to suppress polymerization of the alkene .

- In Situ Monitoring: Employ GC-MS or HPLC to track reaction progress and adjust stoichiometry dynamically.

How should waste containing this compound be managed to minimize environmental impact?

Answer:

- Segregation: Separate halogenated and non-halogenated waste streams.

- Neutralization: Treat acidic/basic residues before disposal.

- Professional Disposal: Collaborate with licensed hazardous waste contractors for incineration or chemical degradation. Avoid aqueous release due to potential bioaccumulation risks .

What role does the methoxy substituent play in the electronic properties of this compound compared to non-substituted analogs?

Answer:

- Electron-Donating Effect: The methoxy group increases electron density on the aromatic ring via resonance, activating the ring toward electrophilic substitution.

- Steric Effects: The substituent’s position (meta) directs electrophiles to the para position relative to the methoxy group.

- Reactivity Comparison: Non-substituted analogs lack this activation, leading to slower reaction kinetics in Diels-Alder or epoxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.